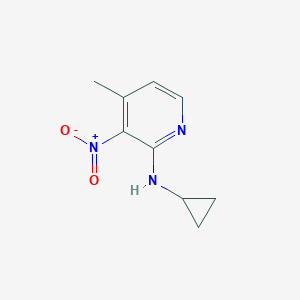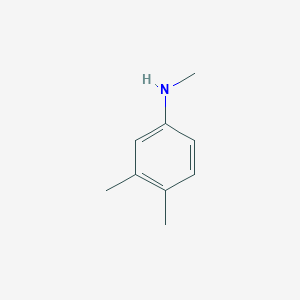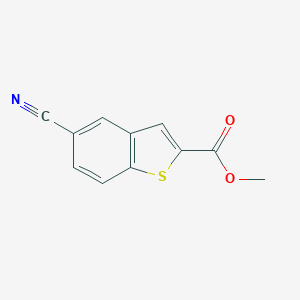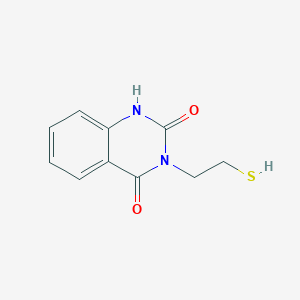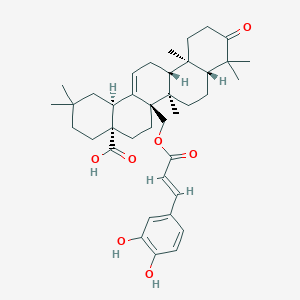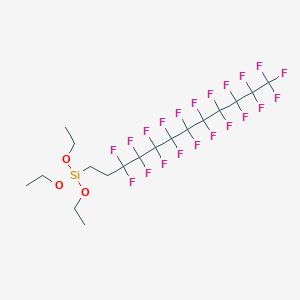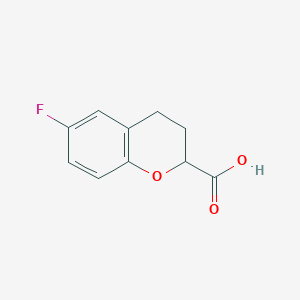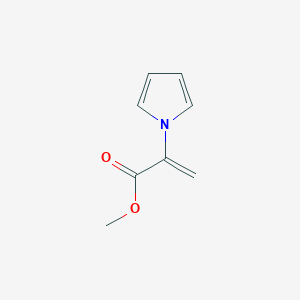
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is also known as methyl sorbate or sorbic acid methyl ester. Methyl sorbate is a colorless, odorless liquid that is soluble in water and organic solvents. It is commonly used in the food industry as a preservative due to its antimicrobial properties.
Mécanisme D'action
The antimicrobial activity of methyl sorbate is due to its ability to disrupt the cell membrane of microorganisms. It acts by inhibiting the growth and reproduction of microorganisms, leading to their death. Methyl sorbate is also thought to have antitumor properties due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl sorbate has been shown to have low toxicity and is generally considered safe for use in food and medical applications. However, high doses of methyl sorbate can cause irritation and damage to the skin and eyes. Ingestion of large amounts of methyl sorbate can also cause gastrointestinal distress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl sorbate is a valuable compound for use in laboratory experiments due to its antimicrobial properties. It can be used to study the effects of antimicrobial agents on microorganisms and to develop new antimicrobial compounds. However, the use of methyl sorbate in laboratory experiments is limited by its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for the study of methyl sorbate. One area of research is the development of new antimicrobial compounds based on the structure of methyl sorbate. Another area of research is the investigation of the antitumor properties of methyl sorbate and its potential use in cancer treatment. Additionally, the study of the toxicity and safety of methyl sorbate in different applications is an important area of research.
Méthodes De Synthèse
Methyl sorbate can be synthesized through the reaction of sorbic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 50-60°C and under reflux conditions. The yield of the reaction is typically high, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Methyl sorbate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. This makes it a valuable compound for use in the food industry as a preservative. Methyl sorbate has also been studied for its potential use in medical applications. It has been shown to have antitumor properties and may be useful in the treatment of cancer.
Propriétés
Numéro CAS |
134703-37-0 |
|---|---|
Nom du produit |
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl 2-pyrrol-1-ylprop-2-enoate |
InChI |
InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3 |
Clé InChI |
QXZXGNKWLHGURE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N1C=CC=C1 |
SMILES canonique |
COC(=O)C(=C)N1C=CC=C1 |
Synonymes |
1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



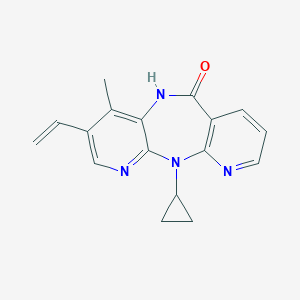
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
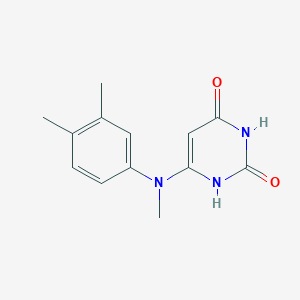
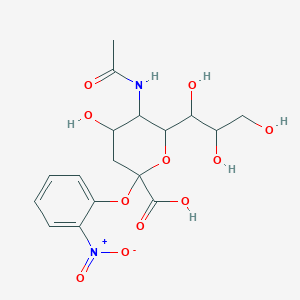
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

